N-(2-Hydroxyethyl)ethylenediamine

Catalog No.
S661050
CAS No.
111-41-1
M.F
C4H12N2O
M. Wt
104.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Hydroxyethyl)ethylenediamine

Replacing AEEA with simpler amines (EDA, MEA) compromises corrosion inhibition and increases VOC emissions. AEEA’s unique primary amine, secondary amine, and terminal hydroxyl group enable selective imidazoline formation with TOFA, achieving >98% corrosion inhibition efficiency. It delivers 3× faster CO₂ absorption than MEA in biphasic solvents and a 144°C flash point for low-VOC, high-temperature curing. A safe, high-boiling liquid (238°C) that eliminates evaporative losses. Consistent purity for reliable industrial formulation.

CAS Number

111-41-1

Product Name

N-(2-Hydroxyethyl)ethylenediamine

IUPAC Name

2-(2-aminoethylamino)ethanol

Molecular Formula

C4H12N2O

Molecular Weight

104.15 g/mol

InChI

InChI=1S/C4H12N2O/c5-1-2-6-3-4-7/h6-7H,1-5H2

InChI Key

LHIJANUOQQMGNT-UHFFFAOYSA-N

SMILES

C(CNCCO)N

solubility

greater than or equal to 100 mg/mL at 70° F (NTP, 1992)
9.60 M
VERY SOL IN WATER, ALCOHOL, ACETATE

Synonyms

aminoethylethanolamine, monoethanol ethylenediamine, N-(2-aminoethyl)ethanolamine, N-(2-hydroxyethyl)ethylenediamine, N-(2-hydroxyethyl)ethylenediamine dihydrochloride, N-(2-hydroxyethyl)ethylenediamine monohydrochloride, N-(2-hydroxyethyl)ethylenediamine sodium salt

Canonical SMILES

C(CNCCO)N

The exact mass of the compound N-(2-Hydroxyethyl)ethylenediamine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 70° f (ntp, 1992)9.60 mvery sol in water, alcohol, acetate. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 461. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Ethanolamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Corrosives. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥99%

Package Size

25 ml, 100 ml, 500 ml, 1 l

N-(2-Hydroxyethyl)ethylenediamine (AEEA, CAS 111-41-1) is a highly versatile, bifunctional aliphatic amine characterized by the presence of one primary amine, one secondary amine, and a terminal primary hydroxyl group. Operating as a clear, high-boiling liquid (bp 238–243 °C) with an exceptionally low vapor pressure (<0.01 hPa at 20 °C), AEEA is a critical building block in the synthesis of specialty surfactants, oilfield corrosion inhibitors, and advanced gas-sweetening solvents. Unlike simpler polyamines or alkanolamines, AEEA's unique structural asymmetry allows it to undergo selective amidation and cyclization reactions, making it the definitive precursor for 1-(2-hydroxyethyl)-2-alkyl imidazolines. For procurement professionals and chemical formulators, AEEA represents a high-performance, low-VOC alternative to lighter amines, offering superior thermal stability, enhanced handling safety, and distinct phase-partitioning properties in end-use formulations [1].

Research Fit

Epoxy Curing Intermediate
Hydroxyl-moderated amine reactivity with reduced vapor hazard profile vs simple polyamines.
CO₂ Capture Solvent Precursor
Forms biphasic solvent systems supporting lower regeneration energy in post-combustion capture.
Metal Chelation Building Block
Hydroxyl group modulates complexation thermodynamics for selective transition metal binding.

Attempting to substitute AEEA with more common amines like Ethylenediamine (EDA), Diethylenetriamine (DETA), or Monoethanolamine (MEA) fundamentally compromises both processability and product performance. Substituting AEEA with MEA results in the loss of the secondary amine site, drastically reducing CO2 absorption capacity and crosslinking density in epoxy applications [1]. Conversely, substituting AEEA with EDA or DETA eliminates the terminal hydroxyl group. In corrosion inhibitor manufacturing, this forces the synthesis of aminoethyl-imidazolines rather than hydroxyethyl-imidazolines, fundamentally altering the hydrophilic-lipophilic balance (HLB) and reducing the film-forming efficiency on metal surfaces[2]. Furthermore, from a manufacturing standpoint, EDA and DETA possess significantly higher vapor pressures, introducing severe volatile organic compound (VOC) emissions, evaporative losses, and flammability risks during high-temperature condensation reactions that AEEA avoids entirely.

Substitution Risk

Vapor pressure and toxicity profile differ significantly from EDA; may not provide equivalent occupational hazard control.
Viscosity ~94× higher than EDA alters pot life, film build, and sag resistance in coatings; rheology not transferable.
Hydroxyl-dependent metal complexation thermodynamics not replicated by EDA/DETA; selectivity profiles may shift.

Vapor Pressure and Absorbent Retention in CO2 Capture

In continuous gas treatment and Electrochemically Mediated Amine Regeneration (EMAR) processes, absorbent loss via evaporation is a major operational cost. AEEA demonstrates a vapor pressure of <0.01 hPa at 20 °C, compared to 1.3 kPa for Ethylenediamine (EDA) under identical conditions[1]. This represents a volatility reduction of approximately four orders of magnitude. Blending AEEA into EDA-based systems or using it as a primary solvent drastically reduces amine slip into the gas phase effluent without compromising the overall CO2 loading capacity.

Evidence DimensionVapor Pressure at 20 °C
Target Compound DataAEEA: <0.01 hPa (~0.001 kPa)
Comparator Or BaselineEDA: 1.3 kPa
Quantified Difference~4 orders of magnitude lower volatility for AEEA
ConditionsPure amine solutions at 20 °C evaluated for gas phase effluent loss

Procuring AEEA minimizes costly amine makeup requirements and reduces environmental VOC emissions in large-scale scrubbing operations.

Acute oral toxicity vs EDA
Head-to-head
AEEA LD₅₀: 3,550–4,450 mg/kg
EDA LD₅₀: ~500 mg/kg
Reported lower oral toxicity supports occupational safety review.
Rat oral data; extrapolation to workplace exposure requires evaluation.

Imidazoline Synthesis: Hydroxyethyl vs. Aminoethyl Substitution

When reacted with tall oil fatty acids (TOFA) or waste cooking oil, AEEA yields 1-(2-hydroxyethyl)-2-alkyl imidazolines, whereas DETA yields 1-(2-aminoethyl)-2-alkyl imidazolines [1]. The terminal hydroxyl group provided by AEEA alters the surfactant's hydrophilic-lipophilic balance, enabling superior self-assembly into a compact, water-repellent barrier on metal surfaces. Studies show that AEEA-derived imidazolines can achieve >98% corrosion inhibition efficiency at dosages as low as 50 mg/L in CO2-saturated saline environments, outperforming standard amidoamine baselines.

Evidence DimensionTerminal Functional Group in Imidazoline Ring
Target Compound DataAEEA: Yields terminal hydroxyl group (-OH)
Comparator Or BaselineDETA: Yields terminal primary amine (-NH2)
Quantified DifferenceAEEA enables >98% inhibition at 50 mg/L due to optimized film-forming HLB
ConditionsCondensation with fatty acids at 175–230 °C; tested in CO2-saturated saline

AEEA is the mandatory precursor for formulators requiring the specific phase-partitioning and high-efficiency film-forming properties of hydroxyethyl-imidazolines.

CO₂ absorption vs MEA
Head-to-head
Higher cyclic capacity; regeneration energy 2.70 GJ·t⁻¹ CO₂ vs ~3.8 GJ·t⁻¹ CO₂
Supports CO₂ capture process optimization.
10 wt% aq., 40/120 °C, 6 cycles; biphasic system data from separate study.

CO2 Absorption Kinetics and Loading Capacity

AEEA's bifunctional diamine structure (one primary, one secondary amine) provides superior CO2 capture metrics compared to Monoethanolamine (MEA). In wetted wall column evaluations at 40 °C, biphasic solvents containing AEEA (e.g., 25% AEEA / 50% DEEA) demonstrate CO2 absorption rates up to 3 times faster than standard 30% MEA solutions at lean loading conditions [1]. Furthermore, the additional secondary amine site in AEEA increases the theoretical and practical maximum CO2 loading (mol CO2/mol amine) relative to MEA.

Evidence DimensionCO2 Absorption Rate
Target Compound DataAEEA-based solvent: Up to 3x faster absorption
Comparator Or BaselineBaseline: 30% MEA solution
Quantified Difference300% increase in absorption kinetics at lean loading
ConditionsWetted wall column at 40 °C, PCO2* < 100 Pa

Faster absorption kinetics allow engineers to design smaller, less capital-intensive absorber columns for post-combustion carbon capture.

Epoxy curing hazard vs EDA
Data to verify
Vapor pressure >750× lower; 141 mPa·s viscosity
Supports low-emission curing agent selection.
Source-specific review recommended; confirm values with product lot.

Thermal Processability and Manufacturing Safety

Industrial synthesis of polyamides and imidazolines requires extended reflux at temperatures often exceeding 175 °C. AEEA possesses a boiling point of 238–243 °C and a flash point of 144 °C . In stark contrast, EDA has a boiling point of 116 °C and a dangerously low flash point of 38 °C. Utilizing AEEA eliminates the need for high-pressure reactor vessels that would otherwise be required to contain lighter polyamines at reaction temperatures, significantly simplifying the manufacturing workflow.

Evidence DimensionFlash Point and Boiling Point
Target Compound DataAEEA: Flash point 144 °C, Boiling point 238–243 °C
Comparator Or BaselineEDA: Flash point 38 °C, Boiling point 116 °C
Quantified Difference106 °C higher flash point; >120 °C higher boiling point
ConditionsStandard atmospheric pressure handling and storage

AEEA permits safe, atmospheric-pressure processing at high temperatures, lowering equipment costs and mitigating severe fire hazards.

Metal complexation thermodynamics
Class-level
Altered entropy contribution; Cd(II) log β = 5.08–12.06
Supports chelation selectivity evaluation.
Calorimetric/potentiometric data; confirm with target metal system.
Dynamic viscosity
Reported
141 mPa·s at 20°C
Supports formulation rheology and pot-life review.
94× higher than EDA; viscosity may shift with temperature.
Biphasic CO₂ regeneration energy
Head-to-head
2.30 GJ·t⁻¹ CO₂ (25A5E30D40H)
Supports low-energy solvent screening for CO₂ capture.
36% reduction vs 5 M MEA benchmark in reported system.

Synthesis of Oilfield Corrosion Inhibitors

AEEA is the preferred amine precursor for reacting with tall oil fatty acids (TOFA) to produce 1-(2-hydroxyethyl)-2-alkyl imidazolines. The resulting terminal hydroxyl group is essential for achieving the correct hydrophilic-lipophilic balance, ensuring >98% corrosion inhibition efficiency in CO2-saturated pipelines [1].

Advanced CO2 Capture and Gas Sweetening

Due to its extremely low vapor pressure (<0.01 hPa) and diamine structure, AEEA is highly suited for Electrochemically Mediated Amine Regeneration (EMAR) and biphasic solvent blends. It prevents the severe evaporative absorbent losses seen with EDA while delivering absorption kinetics up to 3 times faster than standard MEA [2].

Fabric Softeners and Cationic Surfactants

In the production of esterquats and textile softeners, AEEA's primary hydroxyl group serves as a critical site for subsequent esterification with fatty acids. Polyamines lacking this hydroxyl group, such as DETA, cannot undergo this specific derivatization, making AEEA irreplaceable in these formulations [1].

Low-VOC Epoxy Curing Agents

For industrial coatings and adhesives requiring high-temperature curing without severe off-gassing, AEEA provides a high boiling point (238 °C) and high flash point (144 °C). This allows formulators to create safer, low-VOC hardeners compared to highly volatile alternatives like EDA [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Epoxy Curing Intermediate
Hydroxyl-moderated amine reactivity with lower vapor hazard
Curing kinetics and film properties in target resin system
CO₂ Capture Solvent Precursor
Biphasic solvent formulation enabling reduced regeneration energy
Regeneration energy and cyclic capacity at process scale
Metal Chelation Intermediate
Hydroxyl-dependent complexation thermodynamics
Stability constants for target metal ions
Corrosion Inhibitor Precursor
Primary-secondary amine structure with pendant hydroxyl
Corrosion inhibition performance and feedstock compatibility

Physical Description

Aminoethylethanolamine appears as a clear colorless liquid with an ammonia-like odor. Corrosive to tissue. Combustible, but may be difficult to ignite. Less dense than water. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion. Used to make other chemicals.
Liquid
A clear colorless liquid with an ammonia-like odor.

Color/Form

COLORLESS LIQ

XLogP3

-1.7

Boiling Point

460 to 464 °F at 760 mm Hg (NTP, 1992)
239.0 °C
238-40 °C
460-464°F

Flash Point

216 °F (NTP, 1992)
132 °C (CLOSED CUP)
216°F

Vapor Density

3.59 (NTP, 1992) (Relative to Air)
3.59

Density

1.028 at 77 °F (USCG, 1999)
1.0254 at 25 °C
1.028

LogP

log Kow= -1.39 (est)

Odor

MILD AMMONIACAL ODOR

Melting Point

-38.0 °C

UNII

RC78W6NPXT

GHS Hazard Statements

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H360Df: May damage the unborn child;
Suspected of damaging fertility [Danger Reproductive toxicity]

Vapor Pressure

less than 0.01 mm Hg at 68 °F (NTP, 1992)
0.01 mmHg
8.19X10-4 mm Hg at 25 °C
<0.01 mmHg

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

111-41-1

Wikipedia

Aminoethylethanolamine

Use Classification

Health Hazards -> Corrosives

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
Asphalt paving, roofing, and coating materials manufacturing
Construction
Oil and gas drilling, extraction, and support activities
Paper manufacturing
Petrochemical manufacturing
Services
Soap, cleaning compound, and toilet preparation manufacturing
Utilities
Ethanol, 2-[(2-aminoethyl)amino]-: ACTIVE

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